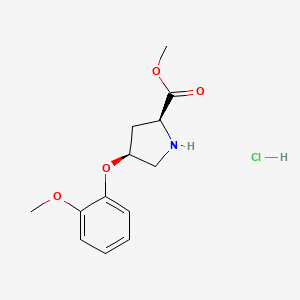![molecular formula C14H21ClN2O3 B1456179 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-10-9](/img/structure/B1456179.png)
2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ is C14H21ClN2O3 . The molecule contains a total of 40 bond(s). There are 20 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of ‘2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride’ is 300.781 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
Piperidine derivatives, including 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride, are crucial in the synthesis of various medicinal compounds. They serve as building blocks in the construction of drugs due to their versatility in chemical reactions. The compound’s structure allows for the formation of multiple bonds and functional groups, leading to the creation of a diverse range of pharmacologically active molecules .
Pharmacological Research
In pharmacology, this compound is used to study its effects on biological systems. Its derivatives can exhibit a wide range of biological activities, making them valuable for developing new medications. Researchers explore its potential uses as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents .
Development of Anticancer Agents
The piperidine nucleus is a common feature in many anticancer drugs. 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride may be used to develop novel anticancer agents by modifying its structure to target specific cancer cells or pathways involved in tumor growth and metastasis .
Neuropharmacological Applications
This compound’s derivatives are also investigated for their neuropharmacological properties. They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or as antipsychotic agents. The compound’s ability to cross the blood-brain barrier makes it particularly useful in this field .
Analgesic and Anti-inflammatory Uses
Due to its structural flexibility, 2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride can be modified to produce analgesic and anti-inflammatory drugs. These drugs can help manage pain and reduce inflammation in various medical conditions .
Antimicrobial and Antifungal Applications
The compound’s derivatives can be designed to disrupt the cell walls of bacteria and fungi, leading to their death. This makes them suitable candidates for developing new antimicrobial and antifungal treatments, which are crucial in the fight against drug-resistant strains .
Eigenschaften
IUPAC Name |
2-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-10-13(5-6-14(11)16(17)18)19-9-7-12-4-2-3-8-15-12;/h5-6,10,12,15H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZUJZQLOKKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCCN2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)

-methanone hydrochloride](/img/structure/B1456107.png)


![Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B1456110.png)





